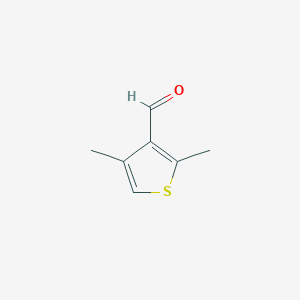
2,4-dimethylthiophene-3-carbaldehyde
Vue d'ensemble
Description
2,4-dimethylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-dimethylthiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed:
Oxidation: 2,4-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,4-Dimethylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,4-dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,4-dimethylthiophene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary widely depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different substitution patterns.
2,4-Dimethylthiophene-3-carboxylic acid: The oxidized form of 2,4-dimethylthiophene-3-carbaldehyde.
4,5-Dimethylthiophene-2-carboxaldehyde: A closely related compound with methyl groups at different positions on the thiophene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
63826-85-7 |
|---|---|
Formule moléculaire |
C7H8OS |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
2,4-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |
Clé InChI |
YWFAGBQENUFCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1C=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

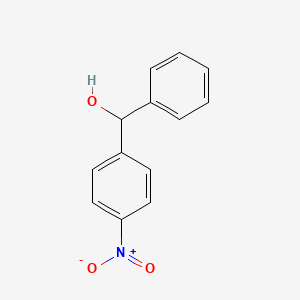
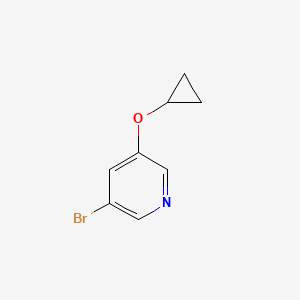

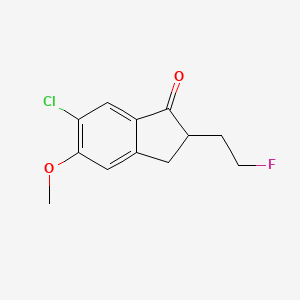

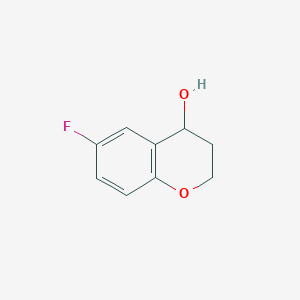
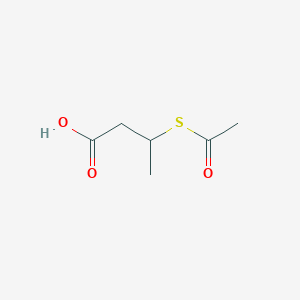
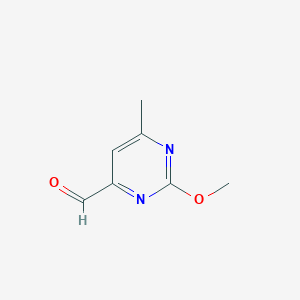
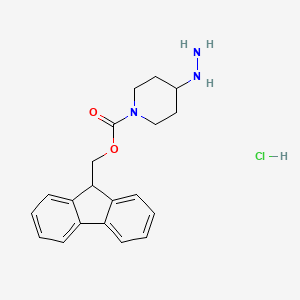
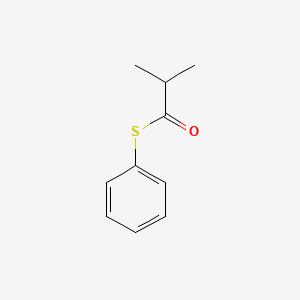
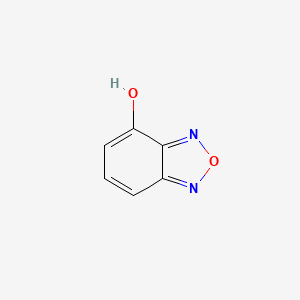
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)

